molecular formula C8H13N3 B3087533 2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine CAS No. 1174645-47-6

2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine

Cat. No. B3087533
CAS RN: 1174645-47-6
M. Wt: 151.21
InChI Key: WSQAMKNDJFEMNZ-UHFFFAOYSA-N
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Description

2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a nitrogenous heterocyclic compound. This structure has found wide application as a building block in medicinal and biological chemistry .


Synthesis Analysis

The synthesis of similar compounds like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide involves condensation with aromatic aldehydes in ethanol at reflux, leading to the generation of hydrazone derivatives . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by 1H, 13C NMR, Mass and IR spectral data . The imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .


Chemical Reactions Analysis

Hydrazones, which are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group, are known to exhibit a wide variety of biological activities . The α-hydrogen atom of hydrazones is more acidic as compared to ketones .

Scientific Research Applications

Antiulcer Agents

Compounds related to 2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine have been studied for their potential as antiulcer agents. A study by Kaminski et al. (1987) investigated the structure-activity-toxicity relationships of substituted imidazo[1,2-a]pyridines and a related imidazo[1,2-a]pyrazine. They identified analogues that exhibited both antisecretory and cytoprotective activity in animal models while reducing adverse effects, suggesting potential therapeutic applications in treating ulcers Kaminski et al., 1987.

Cycloaddition Reactions

The compound has been utilized in the field of organic chemistry, particularly in cycloaddition reactions. Wan et al. (2001) explored the inverse electron demand cycloadditions of 2-substituted imidazoles with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, leading to the synthesis of imidazo[4,5-d]pyridazines, demonstrating the compound’s utility in synthetic organic chemistry Wan et al., 2001.

Antimicrobial and Anti-inflammatory Properties

Studies have shown that derivatives of imidazo[1,2-a]pyrazine possess antimicrobial, anti-inflammatory, and analgesic activities. Zaki et al. (2016) reported on the synthesis and biological activities of pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, demonstrating their efficacy against both gram-positive and gram-negative bacteria Zaki et al., 2016.

Luminescent Properties

The luminescent properties of condensed lumazine-ringsystems related to this compound have been researched. Abou‐Hadeed and Pfleiderer (2002) studied derivatives of 1,3-dimethyllumazine, leading to the synthesis of imidazo[4,5-g] and pyrazino[2,3-g]lumazines, noting their high fluorescence. This suggests potential applications in materials science and sensor technology Abou‐Hadeed & Pfleiderer, 2002.

Drug Development

In the realm of drug development, the compound has been investigated for various therapeutic properties. For instance, Sifferlen et al. (2013) studied 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as potential dual orexin receptor antagonists, suggesting their use in sleep disorder treatments Sifferlen et al., 2013.

Safety and Hazards

While specific safety and hazard information for 2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is not available, similar compounds have been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

Future Directions

The exploration of new antimicrobial agents will always remain as a major challenging task . The nitrogenous heterocycle imidazo[1,2-a]pyrazine is gaining attention due to its diverse pharmacological activities . Therefore, the synthetic methods and biological activities of imidazo[1,2-a]pyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-5-11-4-3-9-7(2)8(11)10-6/h5,7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQAMKNDJFEMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC(=CN2CCN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine
Reactant of Route 2
2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine
Reactant of Route 3
2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine
Reactant of Route 4
2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine
Reactant of Route 5
2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine
Reactant of Route 6
2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine

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